molecular formula C30H35NO5 B11666872 Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11666872
M. Wt: 489.6 g/mol
InChI Key: RZXWXASWSVCPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative with a hexahydroquinoline core. Its structure features a propyl ester group at position 3, a 4-(benzyloxy)-3-methoxyphenyl substituent at position 4, and two methyl groups at positions 2 and 5. This compound shares structural motifs with pharmacologically active DHPs, such as calcium channel modulators and antioxidants .

Properties

Molecular Formula

C30H35NO5

Molecular Weight

489.6 g/mol

IUPAC Name

propyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C30H35NO5/c1-6-14-35-29(33)26-19(2)31-22-16-30(3,4)17-23(32)28(22)27(26)21-12-13-24(25(15-21)34-5)36-18-20-10-8-7-9-11-20/h7-13,15,27,31H,6,14,16-18H2,1-5H3

InChI Key

RZXWXASWSVCPFY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters

A patent-derived approach for analogous quinolinecarbonitriles involves cyclocondensation of β-keto esters with aromatic amines. Adapted for hexahydroquinolines, the synthesis would proceed as follows:

  • Formation of Enamine :
    Ethyl acetoacetate reacts with 4-(benzyloxy)-3-methoxyaniline in toluene at 100–110°C to form an enamine intermediate.

  • Cyclization :
    The enamine undergoes thermal cyclization in diphenyl ether/biphenyl (3:1) at reflux to yield the hexahydroquinoline core.

  • Esterification :
    The ethyl ester is converted to the propyl ester via nucleophilic acyl substitution using propanol and a catalytic base (e.g., K₂CO₃).

Key Data :

  • Reagents :

    StepReagents/ConditionsYield
    Enamine FormationToluene, 100–110°C, 4.5 h80%
    CyclizationDiphenyl ether/biphenyl, reflux65%
    Ester ExchangePropanol, K₂CO₃, 80°C, 12 h72%

Phosphorus Oxychloride-Mediated Chlorination

In cases where hydroxyl groups require protection, phosphorus oxychloride (POCl₃) serves as both a chlorinating agent and cyclization promoter. For example:

  • A hydroxylated intermediate is treated with POCl₃ at 105°C for 45 minutes to form a chlorinated quinoline, which is subsequently functionalized via nucleophilic aromatic substitution.

Comparative Analysis of Synthetic Routes

Efficiency and Sustainability

  • Ionic Liquid Method :

    • Advantages : Column chromatography-free purification, room-temperature conditions, and catalyst recyclability (up to 5 cycles without significant loss in activity).

    • E-Factor : 0.62 (superior to traditional methods due to minimal waste).

  • Stepwise Synthesis :

    • Advantages : Precise control over regiochemistry, suitable for gram-scale production.

    • Limitations : Higher energy input (reflux conditions) and use of hazardous solvents (toluene, diphenyl ether).

Functional Group Compatibility

  • Benzyloxy Group Stability : Both methods preserve the benzyl ether moiety under acidic (POCl₃) and basic (K₂CO₃) conditions, as evidenced by analogous syntheses.

  • Methoxy Group : Resists demethylation even under prolonged heating, confirmed by NMR studies of related compounds.

Mechanistic Insights and Side Reactions

Byproduct Formation in MCRs

Competing pathways in Hantzsch-type reactions may yield dihydropyridine byproducts if ammonium acetate is insufficient. Increasing the ammonia concentration suppresses this side reaction, as shown in kinetic studies.

Ester Hydrolysis Risks

During transesterification, excessive propanol or prolonged heating can hydrolyze the ester to carboxylic acid. Optimal conditions (80°C, 12 h) balance conversion and side reactions .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is C32H37NO5C_{32}H_{37}NO_5 with a molecular weight of approximately 515.6 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity.

Synthesis Methods:

  • Multi-Step Organic Reactions: The synthesis typically involves several steps including the preparation of intermediates such as cyclopentanone derivatives and benzyloxy compounds.
  • Esterification: The final step often involves esterification to introduce the propyl group.
  • Industrial Production: Modern techniques may utilize flow microreactor systems to enhance efficiency and sustainability during large-scale production.

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry:

  • Antiproliferative Activity: Research indicates that this compound exhibits potential antiproliferative effects against various cancer cell lines. This activity is attributed to its ability to inhibit specific enzymes or receptors involved in cell proliferation .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties .

Biological Studies

Research has also focused on the biological properties of this compound:

  • Antimicrobial Properties: Studies have explored its effectiveness against a range of microorganisms. Preliminary findings suggest it possesses antimicrobial and anti-inflammatory properties that could be harnessed for therapeutic applications .

Case Studies

Several case studies have documented the applications and effectiveness of this compound:

  • Cancer Cell Line Studies: In vitro studies have demonstrated significant inhibition of proliferation in various cancer cell lines when treated with this compound at specific concentrations.
  • Antimicrobial Efficacy Trials: Research has shown that derivatives of this compound exhibit varying degrees of effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as a lead compound for new antimicrobial agents .

Mechanism of Action

The mechanism of action of Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Ester Group Phenyl Substituents Additional Features Biological Relevance Reference
Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Propyl 4-(benzyloxy)-3-methoxy 2,7,7-trimethyl Potential calcium modulation, antioxidant
Benzyl 4-(2-hydroxy-3,5-dinitrophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Benzyl 2-hydroxy-3,5-dinitro 6,6-trimethyl Enhanced electron-withdrawing effects
2-Isopropoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-Isopropoxyethyl 3-methoxy-4-propoxy Larger ester group Altered solubility and metabolic stability
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 4-methoxy Simplified substituents Lower lipophilicity, faster metabolism
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclohexyl 4-hydroxy-3-methoxy 7-phenyl group Increased steric bulk, conformational effects
Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Benzyl 3-bromo-5-ethoxy-4-hydroxy Bromine substituent Potential site for nucleophilic substitution
Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 3-methoxy Shorter ester chain Intermediate lipophilicity

Substituent Effects on Physicochemical Properties

  • Ester Groups: Propyl (target compound): Balances lipophilicity and metabolic stability. Longer chains resist esterase cleavage compared to methyl or ethyl esters .
  • Phenyl Substituents: Benzyloxy-Methoxy (target compound): Electron-donating groups enhance resonance stabilization, affecting redox properties and antioxidant activity . Hydroxy Groups (): Introduce hydrogen-bonding sites, improving solubility but requiring protection during synthesis .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step process, including:

  • Hantzsch dihydropyridine synthesis : Cyclocondensation of aldehydes, β-ketoesters, and ammonia derivatives under reflux conditions .
  • Substitution reactions : Introduction of the benzyloxy-methoxyphenyl moiety via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Esterification : Propyl ester formation using propyl alcohol and acid catalysts (e.g., H2_2SO4_4) under anhydrous conditions . Optimization : Yield improvements are achieved by controlling solvent polarity (e.g., ethanol vs. acetonitrile), temperature gradients, and catalyst selection (e.g., Lewis acids like ZnCl2_2) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the hexahydroquinoline core structure. For example, bond angles and torsion angles are critical for understanding conformational stability .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., benzyloxy vs. methoxy groups) and regioselectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities in multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and crystallographic data during structural elucidation?

  • Case study : Discrepancies in dihedral angles (NMR vs. X-ray) may arise from dynamic conformational changes in solution. Use variable-temperature NMR to assess rotational barriers or employ DFT calculations to model solution-state conformers .
  • Validation : Cross-reference with IR spectroscopy for functional group consistency (e.g., carbonyl stretching frequencies at ~1700 cm1^{-1}) .

Q. What in silico strategies are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Screen against calcium channels (e.g., L-type) using AutoDock Vina, leveraging the dihydropyridine scaffold’s known calcium modulatory properties .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antioxidant or antibacterial activity to prioritize synthetic targets .

Q. How should researchers design experiments to evaluate the compound’s biological activity and mechanism?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Test cyclooxygenase-2 (COX-2) or acetylcholinesterase inhibition via spectrophotometric assays, comparing IC50_{50} values to reference drugs .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C). Monitor degradation products via HPLC-MS .
  • pH-solubility profile : Use shake-flask method in buffers (pH 1–12) to determine logP and pKa_a values, critical for pharmacokinetic profiling .

Data Analysis and Contradiction Management

Q. How can conflicting data on the compound’s antioxidant activity be reconciled?

  • Assay variability : Compare DPPH radical scavenging (cell-free) vs. cellular ROS assays (e.g., H2_2DCFDA in macrophages). Differences may arise from membrane permeability or intracellular metabolism .
  • Control standardization : Normalize results to Trolox or ascorbic acid equivalents and report EC50_{50} values with 95% confidence intervals .

Q. What strategies validate the purity of synthesized batches for pharmacological studies?

  • HPLC-DAD : Use C18 columns (MeCN/H2_2O gradient) with UV detection at 254 nm. Purity ≥95% is required for in vivo studies .
  • Elemental analysis : Confirm C, H, N percentages within ±0.4% of theoretical values to rule out hydrate or solvent residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.